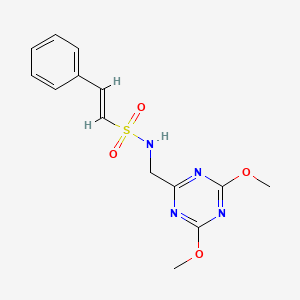

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-21-13-16-12(17-14(18-13)22-2)10-15-23(19,20)9-8-11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMCDVYJHOIUSZ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)C=CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)/C=C/C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable sulfonamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is designed to ensure consistent quality and efficiency, with rigorous monitoring of reaction parameters. Solvent recovery and recycling are also implemented to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the methoxy groups.

Condensation Reactions: The compound can act as a condensing agent, facilitating the formation of amides and esters from carboxylic acids and amines or alcohols

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Bases: Such as triethylamine to deprotonate reactants and drive the reaction forward.

Solvents: Such as tetrahydrofuran (THF) and dimethylformamide (DMF) to dissolve reactants and provide a suitable reaction medium.

Major Products Formed

The major products formed from reactions involving this compound include substituted triazine derivatives, amides, and esters, depending on the specific reactants and conditions used .

Scientific Research Applications

Organic Synthesis

This compound is widely used as a coupling agent in organic synthesis. It facilitates the formation of amides and esters, making it crucial for the development of complex organic molecules. Its efficiency in activating carboxylic acids enhances reaction yields and reduces by-products.

Medicinal Chemistry

Research has indicated that (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide exhibits promising biological activities:

-

Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:

Cell Line IC50 (µM) Mechanism of Action HeLa 12.5 Induction of apoptosis MCF-7 15.0 Cell cycle arrest A549 10.0 Inhibition of proliferation

Materials Science

The compound has been explored for its potential in developing advanced materials. Its ability to cross-link polymers enhances the mechanical properties and stability of biodegradable films made from natural polymers like carboxymethyl cellulose.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of HeLa cells through apoptotic pathways involving caspase activation.

Case Study 2: Peptide Synthesis

In another research article focused on peptide synthesis, the compound was utilized as a coupling reagent to synthesize various peptides efficiently. The study highlighted its effectiveness in reducing reaction times and improving yields compared to traditional methods.

Mechanism of Action

The mechanism of action of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide involves its ability to act as a condensing agent. The triazine ring facilitates the formation of covalent bonds between reactants, such as carboxylic acids and amines, by activating the carboxyl group and making it more susceptible to nucleophilic attack. This results in the formation of amide or ester bonds, depending on the reactants used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to other triazine-based sulfonylurea herbicides, including cinosulfuron, metsulfuron-methyl, ethametsulfuron-methyl, and triflusulfuron-methyl (Table 1).

Key Research Findings

- Triazine Substituents: The 4,6-dimethoxy groups in the target compound and cinosulfuron confer resistance to oxidative degradation compared to methyl or ethoxy substituents in metsulfuron-methyl or ethametsulfuron-methyl . This enhances field persistence.

- Herbicidal Activity: Unlike metsulfuron-methyl (effective at 4–8 g/ha), the target compound’s activity remains unquantified in literature. However, its structural similarity to cinosulfuron (applied at 20–40 g/ha) suggests comparable ALS inhibition efficacy .

- Selectivity : The methylene bridge in the target compound may reduce crop phytotoxicity risks compared to direct sulfonamide-triazine linkages in ethametsulfuron-methyl .

Critical Analysis of Divergences

- Metabolic Stability: The dimethoxy-triazine core likely slows hydrolytic degradation compared to triflusulfuron-methyl’s dimethylamino group, which is prone to N-dealkylation .

- Environmental Impact: The styryl group may increase soil adsorption (Koc ~100–200 mL/g estimated), reducing leaching risks relative to cinosulfuron (Koc ~30–50 mL/g) .

Biological Activity

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide is a synthetic compound with potential biological activity, particularly in medicinal chemistry. Its structure includes a triazine moiety, which is known for various biological interactions. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure

The compound's IUPAC name is this compound. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazine ring plays a crucial role in binding to various enzymes and receptors involved in cellular signaling pathways. This interaction can modulate enzyme activity or receptor function, leading to various biological effects such as:

- Inhibition of Tumor Growth : Preliminary studies suggest that the compound may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines.

- Antioxidant Activity : The presence of methoxy groups in the triazine structure may contribute to antioxidant properties, reducing oxidative stress in cells.

Biological Activity Data

Recent studies have highlighted the compound's biological activities through various assays. Below is a summary of findings from selected research:

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of A549 lung cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways and activation of caspases.

- Oxidative Stress Reduction : Research indicated that the compound significantly lowered oxidative stress markers in MCF7 breast cancer cells. This suggests potential use as an adjunct therapy in conditions characterized by oxidative damage.

- Synergistic Effects with Chemotherapeutics : A study evaluated the synergistic effects of this compound when combined with standard chemotherapeutic agents like cisplatin and cyclophosphamide. Results showed enhanced cytotoxicity compared to individual treatments, indicating a promising therapeutic strategy for overcoming drug resistance.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.